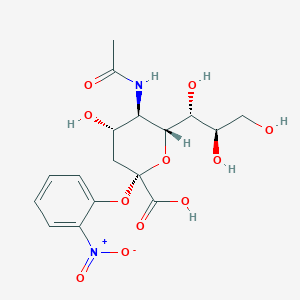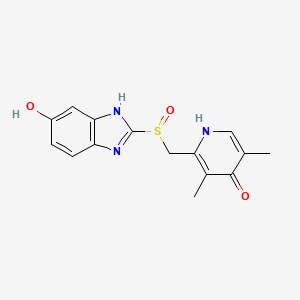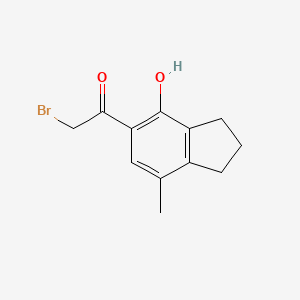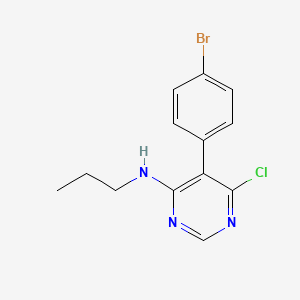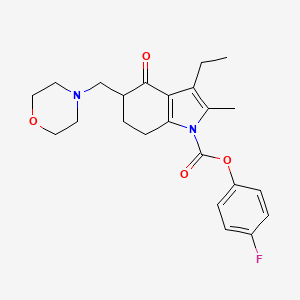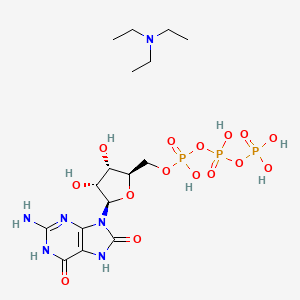
8-Hydroxy Guanosine 5'-Triphosphate Triethylammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is known to induce mutations in cDNA, suggesting a disturbance of genetic information during transcription and/or reverse transcription. It is a potential antiviral drug that causes mutations in genomic RNA.
Méthodes De Préparation
The synthesis of 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt involves several steps. The compound is derived from guanosine, which undergoes oxidation to form 8-hydroxyguanosine. This is followed by phosphorylation to introduce the triphosphate group. The final step involves the addition of triethylammonium to form the triethylammonium salt. Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of guanosine.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Hydrolysis: The triphosphate group can be hydrolyzed under acidic or enzymatic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and phosphorylating agents like phosphorus oxychloride. Major products formed from these reactions include 8-oxo-guanine derivatives and various phosphorylated intermediates.
Applications De Recherche Scientifique
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidative damage to nucleotides.
Biology: Investigated for its role in mutagenesis and its potential as an antiviral agent.
Medicine: Explored for its potential to induce mutations in viral RNA, thereby inhibiting viral replication.
Industry: Utilized in the synthesis of nucleotide analogs for research and therapeutic purposes
Mécanisme D'action
The mechanism of action of 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt involves its incorporation into RNA during transcription. The oxidized guanosine causes mispairing during replication, leading to mutations in the viral genome. This disrupts the normal function of the viral RNA, thereby inhibiting viral replication. The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis.
Comparaison Avec Des Composés Similaires
8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt is unique due to its oxidized state and its ability to induce mutations. Similar compounds include:
- 7,8-Dihydro-8-oxoguanosine 5’- (Tetrahydrogen Triphosphate) Triethylammonium Salt
- 2-Amino-9-β-D-ribofuranosylpurine-6,8 (1H,9H)-dione 5’- (Tetrahydrogen Triphosphate) Triethylammonium Salt
- 8-Ketoguanosine 5’-Triphosphate Bis (triethylammonium) Triethylammonium Salt
- 8-OH-GTP Di-TEA Triethylammonium Salt
These compounds share structural similarities but differ in their specific functional groups and reactivity, making 8-Hydroxy Guanosine 5’-Triphosphate Triethylammonium Salt particularly effective in inducing mutations and serving as a potential antiviral agent.
Propriétés
Formule moléculaire |
C16H31N6O15P3 |
|---|---|
Poids moléculaire |
640.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H16N5O15P3.C6H15N/c11-9-13-6-3(7(18)14-9)12-10(19)15(6)8-5(17)4(16)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22;1-4-7(5-2)6-3/h2,4-5,8,16-17H,1H2,(H,12,19)(H,23,24)(H,25,26)(H2,20,21,22)(H3,11,13,14,18);4-6H2,1-3H3/t2-,4-,5-,8-;/m1./s1 |
Clé InChI |
KXFHFCABRLDRJF-YEOHUATISA-N |
SMILES isomérique |
CCN(CC)CC.C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CCN(CC)CC.C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




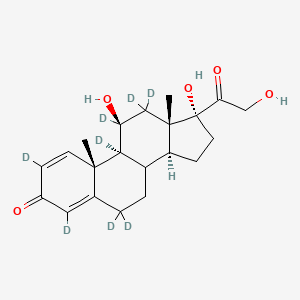
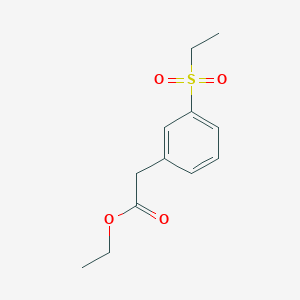
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)
![4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-O-benzyl Mono-beta-D-glucuronide](/img/structure/B13840139.png)
